

Structure-Activity Relationship of (19R)-13-Deoxy-19-hydroxyenmein Analogs: A Comparative Guide

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Compound of Interest

Compound Name: (19R)-13-Deoxy-19-hydroxyenmein

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **(19R)-13-Deoxy-19-hydroxyenmein** analogs and related enmein-type diterpenoids. The information is compiled from recent studies and presented to facilitate further research and drug development in this area.

Introduction

Enmein-type diterpenoids, a class of ent-kaurane diterpenoids, have garnered significant attention for their potential as anticancer agents.^[1] These natural products and their synthetic derivatives have demonstrated cytotoxic activities against a variety of cancer cell lines. Understanding the relationship between their chemical structures and biological activities is crucial for the design of more potent and selective therapeutic agents. This guide summarizes the cytotoxic activities of various analogs, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.

Quantitative Data Summary

The cytotoxic activities of several enmein-type diterpenoid derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50)

values are summarized in the tables below.

Table 1: Antiproliferative Activity (IC50 in μ M) of Enmein-Type Diterpenoid Derivatives

Compound	R Group	Bel-7402	K562	MGC-803	CaEs-17	L-02 (non-carcinogenic)	Reference
1 (Oridonin)	-	>50	>50	>50	>50	>100	[2]
2	-	>50	>50	>50	>50	>100	[3]
9	2-quinolyl	-	-	-	-	-	[3]
10f	- $(CH_2)_3-$ o-C ₆ H ₄ - NO ₂	0.81	1.73	1.18	3.77	22.1-33.9	[2]
12	3-(2-chloropyridyl)	0.7	0.9	0.8	2.0	-	[3]

Table 2: Cytotoxic Activity (IC50 in μ M) of other Enmein-Type Diterpenoids

Compound	A549	Reference
4 (parental)	>23.8	[1]
7h	2.16	[1]

Structure-Activity Relationship Insights:

- The introduction of various substituents significantly enhances the cytotoxic activity compared to the parent compounds like oridonin.[2][3]

- Compound 12, with a 3-(2-chloropyridyl) group, exhibited potent cytotoxic activities with IC₅₀ values in the sub-micromolar to low micromolar range against four tested tumor cell lines.[3]
- The nitric oxide (NO)-releasing hybrid 10f demonstrated strong antiproliferative activity, particularly against the Bel-7402 human hepatocarcinoma cell line with an IC₅₀ of 0.81 μ M. [2] This suggests that the NO-donating moiety contributes to the cytotoxicity.
- Compound 7h, an epoxy enmein-type diterpenoid derivative, showed a significant inhibitory effect against A549 cells, being over 11-fold more potent than its parent compound 4.[1] This highlights the importance of modifications at the C-6 position.[1]
- Notably, many of these active compounds displayed selectivity between cancerous and non-cancerous cells, a desirable feature for potential anticancer drugs.[1][2][3]

Experimental Protocols

The evaluation of the cytotoxic activity of these enmein-type diterpenoid analogs was primarily conducted using the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Seeding: Human cancer cell lines (e.g., Bel-7402, K562, MGC-803, CaEs-17, A549) and a non-cancerous cell line (L-02) were seeded in 96-well plates and allowed to attach for 24 hours.[4][5]
- Compound Treatment: The cells were then treated with various concentrations of the synthesized enmein-type diterpenoid derivatives for a specified period (e.g., 24 or 48 hours). [4]
- MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours.

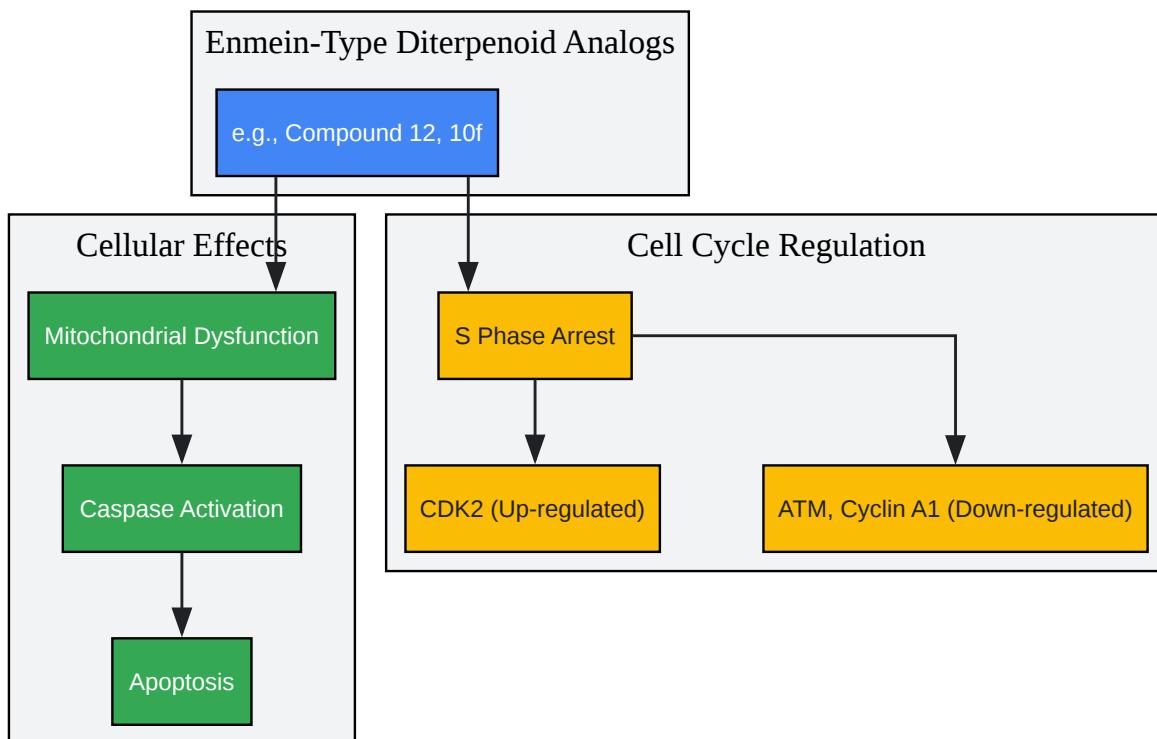
- Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
- IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.[\[6\]](#)

Signaling Pathways and Mechanism of Action

Several studies have indicated that enmein-type diterpenoids exert their anticancer effects by inducing cell cycle arrest and apoptosis through various signaling pathways.

Mitochondria-Mediated Apoptosis

Compound 12 was found to induce S phase cell cycle arrest and apoptosis at low concentrations through mitochondria-related pathways.[\[3\]](#) This was confirmed by observing the up-regulation of CDK2 and down-regulation of ATM and cyclin A1.[\[3\]](#) Similarly, the NO-releasing derivative 10f also induced S phase cell cycle arrest and apoptosis in Bel-7402 cells via mitochondria-related caspase-dependent pathways.[\[2\]](#)

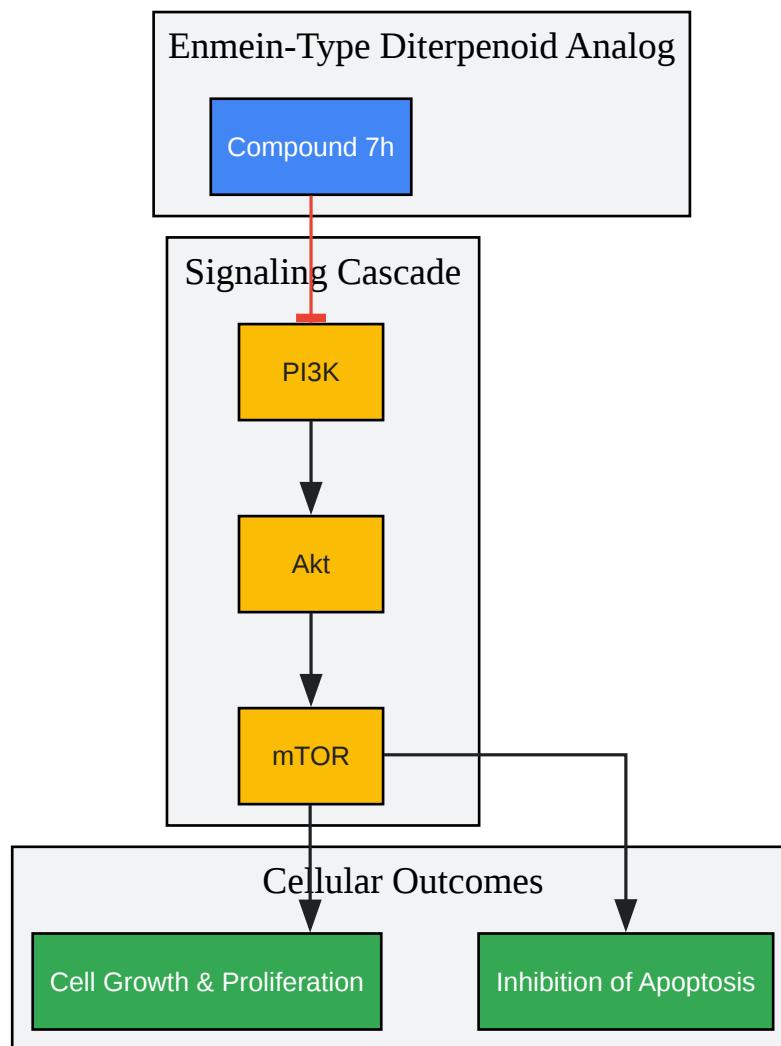


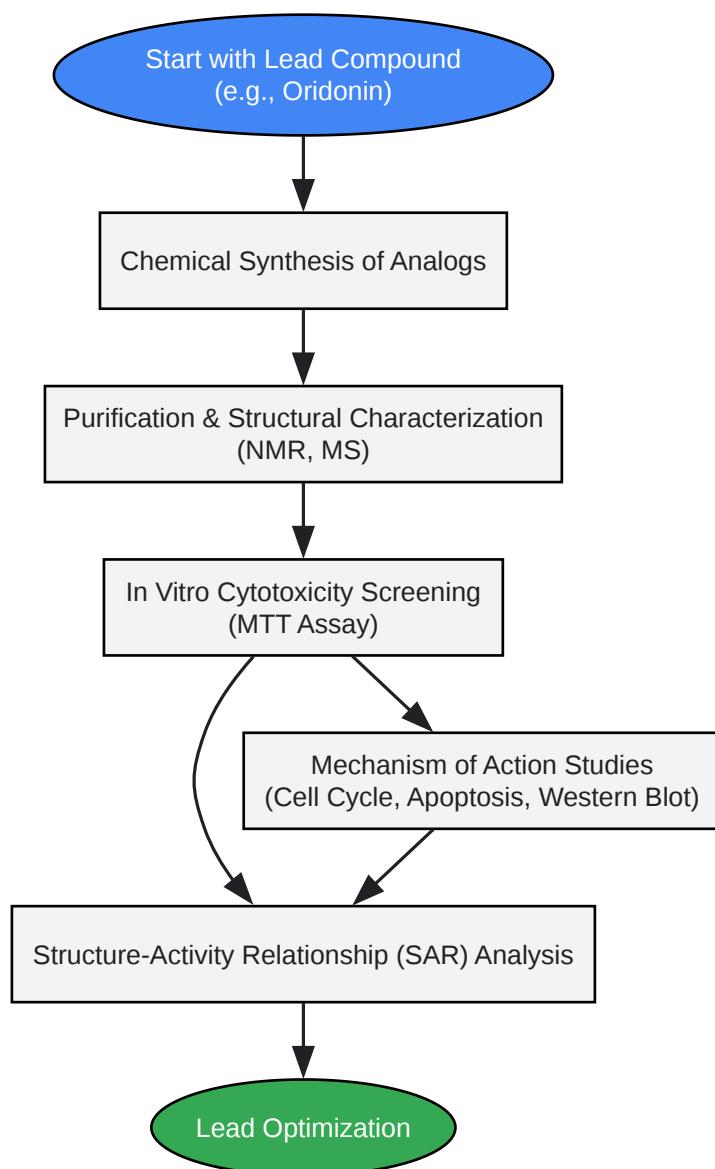
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Caption: Proposed mechanism of action for cytotoxic enmein-type diterpenoid analogs.

PI3K/Akt/mTOR Signaling Pathway

The derivative 7h was found to induce G0/G1 arrest and apoptosis in A549 cells by inhibiting the PI3K/Akt/mTOR pathway.^[1] This pathway is a critical regulator of cell proliferation, growth, and survival, and its inhibition is a common mechanism for many anticancer drugs.





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